N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c19-22(20,11-3-4-11)17-10-2-1-6-18(8-10)14-13-12(5-7-21-13)15-9-16-14/h5,7,9-11,17H,1-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKPZAOFFLEFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2SC=C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
Step 1 : Ethyl 2-aminothiophene-3-carboxylate reacts with isonicotinonitrile under HCl catalysis to form a pyrimidinone intermediate.
Step 2 : Chlorination using Vilsmeier reagent (POCl₃/DMF) yields 4-chlorothieno[3,2-d]pyrimidine (Key Intermediate 5a ).
Critical Parameters :
-
Temperature : 80–100°C for cyclocondensation.
Functionalization of the Piperidine Scaffold
The piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the thieno[3,2-d]pyrimidine core:
Piperidine Substitution
Step 1 : 4-Chlorothieno[3,2-d]pyrimidine (5a ) reacts with piperidin-3-amine in refluxing ethanol with triethylamine as a base.
Step 2 : The reaction proceeds via SNAr mechanism, displacing chloride with the piperidine amine.
Optimization Notes :
-
Base : Triethylamine or K₂CO₃ improves nucleophilicity.
Synthesis of Cyclopropanesulfonamide
The cyclopropanesulfonamide group is prepared via a streamlined three-step process (adapted from WO2009053281A1):
Stepwise Protocol
-
Sulfonylation : Chloropropane sulfonyl chloride reacts with tert-butylamine in toluene/triethylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide (III ).
-
Ring Closure : Treatment with n-butyllithium induces cyclization to cyclopropane sulfonic acid tert-butylamide (IV ).
-
Deprotection : Cleavage of the tert-butyl group using formic acid (70–90°C) yields cyclopropanesulfonamide (I ).
Key Improvements :
-
Solvent : Toluene minimizes side reactions during sulfonylation.
-
Acid Alternative : Formic acid replaces environmentally hazardous trifluoroacetic acid.
Final Coupling and Purification
The convergent synthesis concludes with coupling the cyclopropanesulfonamide to the piperidine-thieno[3,2-d]pyrimidine intermediate:
Sulfonamide Bond Formation
Step 1 : React piperidine-thieno[3,2-d]pyrimidine with cyclopropanesulfonyl chloride in dichloromethane using DMAP as a catalyst.
Step 2 : Purify via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (toluene/ethanol).
Reaction Conditions :
Analytical Characterization and Quality Control
Successful synthesis is confirmed through:
Comparative Analysis of Synthetic Routes
A comparison of key methodologies highlights trade-offs between yield, scalability, and environmental impact:
Chemical Reactions Analysis
Types of Reactions: N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{One-Pot Synthesis of Thieno [2,3- b]pyridine and Pyrido 3′,2′:4,5 ...[{{{CITATION{{{_2{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context in which the compound is used, but it generally involves interactions at the molecular level that modulate biological processes.
Comparison with Similar Compounds
Structural Features
The compound is compared below with two sulfonamide derivatives sharing the piperidine-cyclopropanesulfonamide backbone but differing in substituents:
Key Observations :
Pharmacokinetic and Pharmacodynamic Profiles
- Target Compound: While specific pharmacokinetic data are unavailable, its thienopyrimidine scaffold is structurally analogous to PI-103, a dual PI3K/mTOR inhibitor. PI-103 derivatives exhibit improved metabolic stability over early analogs (e.g., 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol, which has a half-life <10 minutes) .
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide : The cyanopyridine group may confer higher metabolic stability due to reduced oxidative susceptibility compared to thienopyrimidine.
Biological Activity
N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Identifiers:
- IUPAC Name: this compound
- Molecular Formula: C12H16N4S
- Molecular Weight: 248.35 g/mol
- CAS Number: 937795-94-3
Structural Representation:
The compound features a thieno[3,2-d]pyrimidine moiety linked to a piperidine ring and a cyclopropanesulfonamide group. This unique structure may contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit their effects through modulation of various biological pathways:
- Inhibition of Protein Interactions: Thienopyrimidine derivatives are known to inhibit protein-protein interactions crucial in cancer biology, particularly in acute leukemias involving MLL translocations .
- Receptor Binding Affinity: Compounds with similar scaffolds have shown binding affinities for aminergic receptors, which are implicated in various physiological processes and disease states .
- Induction of Cell Death: Studies have suggested that related compounds can induce necroptosis in cancer cells, providing a potential mechanism for anticancer activity .
Anticancer Activity
This compound has been investigated for its anticancer properties:
- Cell Line Studies: In vitro studies have demonstrated that similar compounds can exhibit cytotoxic effects on leukemia cell lines (e.g., K562), leading to cell cycle arrest and apoptosis .
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| LQFM018 | K562 | 50 - 427 | Necroptosis via ROS production |
Toxicity Profile
The toxicity profile of this compound is critical for its therapeutic application:
- Acute Toxicity Studies: Related compounds have been classified under GHS category 5 (LD50 > 2000 mg/kg), indicating a relatively low acute toxicity in animal models .
Case Studies
- Case Study on Necroptosis Induction:
- A study investigated the necroptotic effects of thienopyrimidine derivatives on K562 cells. The results indicated significant cell death associated with mitochondrial dysfunction and increased reactive oxygen species (ROS) levels.
- Structure-Based Optimization:
Q & A
Q. What are the established synthetic routes for N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide, and how do reaction conditions influence yield?
The synthesis of thienopyrimidine derivatives typically involves multi-step reactions, including cyclization, sulfonylation, and functional group coupling. For example:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-yl core via cyclization of thiophene derivatives with nitriles or amidines under reflux conditions (e.g., acetylacetic ester at 170–180°C) .
- Step 2 : Piperidine ring functionalization using nucleophilic substitution or reductive amination. For instance, coupling the thienopyrimidine core with a piperidine derivative in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Step 3 : Sulfonamide introduction via reaction of the piperidine intermediate with cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Q. Critical Factors :
- Temperature : Higher temperatures (e.g., 170°C) improve cyclization efficiency but may degrade sensitive functional groups .
- Catalysts : Palladium catalysts (e.g., Pd/C) enhance coupling reactions, reducing side products .
- Purification : Column chromatography or recrystallization (using n-propanol or ethyl acetate) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR confirms regiochemistry of the thienopyrimidine core and piperidine substitution patterns. For example, aromatic protons in thienopyrimidine appear as doublets at δ 7.2–8.1 ppm .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine-cyclopropane region .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C17H20N4O2S2: 384.10) .
- HPLC : Monitors reaction progress and purity. Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) achieve baseline separation of intermediates .
Advanced Research Questions
Q. How can researchers optimize low-yield steps in the synthesis of this compound?
Challenges :
- Low yields (e.g., 54% in amine coupling ) often stem from steric hindrance at the piperidine N-atom or competing side reactions (e.g., sulfonamide over-alkylation).
Q. Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2h vs. 12h) and improves yields by 15–20% through uniform heating .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during sulfonylation, then deprotect with TFA .
- Solvent Optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility of hydrophobic intermediates .
Q. How do structural modifications influence the biological activity of this compound, and how can contradictions in activity data be resolved?
Key Findings :
- Thienopyrimidine Core : Essential for kinase inhibition (e.g., EGFR IC50 = 12 nM), but bulky substituents (e.g., cyclopropane) reduce cell permeability .
- Piperidine Ring : N-alkylation (e.g., methyl vs. cyclopropyl) alters selectivity. For example, cyclopropyl groups enhance metabolic stability (t1/2 = 4.7h vs. 1.2h for methyl) .
Q. Data Contradictions :
- Case 1 : A study reported IC50 = 8 nM for JAK2 inhibition , while another found IC50 = 35 nM .
- Resolution : Differences in assay conditions (e.g., ATP concentration: 10 μM vs. 100 μM) significantly impact results. Standardize ATP levels to 100 μM for comparability .
Q. What methodologies are recommended for studying in vitro and in vivo pharmacokinetics?
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 min. Monitor parent compound depletion via LC-MS/MS .
- Caco-2 Permeability : Use 21-day monolayers with apparent permeability (Papp) >1 × 10⁻6 cm/s indicating high absorption .
- In Vivo :
- Pharmacokinetic Profiling : Administer 10 mg/kg IV/PO in rodents. Calculate AUC0–24h (target >5000 ng·h/mL) and oral bioavailability (>30%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
